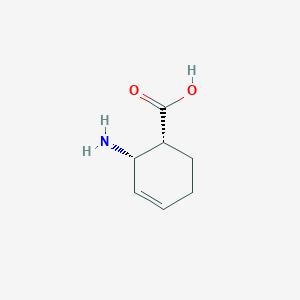

Cis-2-Amino-cyclohex-3-enecarboxylic acid

Descripción general

Descripción

Cis-2-Amino-cyclohex-3-enecarboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-Amino-cyclohex-3-enecarboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For instance, the alkylation of glycine equivalents with electrophiles followed by cyclization is a typical method . Another method includes the use of diazo compounds for cyclopropanation, which is then followed by functional group transformations to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Oxidation Reactions

Cis-ACHA undergoes oxidation at the cyclohexene double bond or amino/acid groups. Key reagents and outcomes include:

Epoxidation with mCPBA proceeds stereoselectively due to hydrogen bonding between the carbamate and oxidizing agent, favoring cis-epoxide formation . Subsequent ring-opening reactions (e.g., with NaN₃) yield hydroxylated derivatives .

Reduction Reactions

The double bond and functional groups participate in reductions:

| Reagent/Condition | Reaction Site | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Double bond | cis-2-Aminocyclohexanecarboxylic acid | 100% cis | |

| LiAlH₄ | Carboxylic acid | cis-2-Aminocyclohex-3-enemethanol | 88 |

Catalytic hydrogenation preserves stereochemistry, producing saturated cyclohexane derivatives critical for peptide backbone rigidification .

Substitution and Functionalization

The amino and carboxylic acid groups enable nucleophilic and electrophilic substitutions:

Amino Group Modifications

- Acylation : Boc-protection using Boc₂O yields cis-2-(tert-butoxycarbonylamino)-cyclohex-3-enecarboxylic acid (95% yield) .

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, used in asymmetric catalysis .

Carboxylic Acid Derivatives

- Esterification : Ethyl ester formation (EDCI/DMAP) enhances solubility for enzymatic studies .

- Amidation : Coupling with amines produces peptidomimetics with helical conformations .

Enzyme-Mediated Reactions

Candida antarctica lipase B (CAL-B) catalyzes enantioselective hydrolysis of cis-ACHA esters:

| Substrate | Enzyme Loading (mg/mL) | Solvent | Conversion (%) | eeₚ (%) |

|---|---|---|---|---|

| Ethyl cis-ACHA ester | 30 | iPr₂O | 37 | 82 |

| Ethyl cis-ACHA ester | 30 | toluene | 35 | 91 |

This reaction produces (1R,2S)-enantiomers, crucial for chiral drug intermediates .

Cycloaddition and Ring-Opening

Cis-ACHA participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic lactams . Epoxide intermediates (from mCPBA oxidation) undergo regioselective azide ring-opening to yield 4-hydroxy derivatives .

Comparative Reactivity

Cis-ACHA’s reactivity diverges from saturated analogs due to its strained cyclohexene ring:

| Reaction | cis-ACHA | 2-Aminocyclohexanecarboxylic Acid |

|---|---|---|

| Epoxidation | Fast, stereoselective | No reaction |

| Diels-Alder | High dienophile affinity | Low reactivity |

| Enzymatic hydrolysis | R-enantiomer preference | S-enantiomer preference |

Aplicaciones Científicas De Investigación

Chemical Applications

1. Building Block in Organic Synthesis

Cis-2-amino-cyclohex-3-enecarboxylic acid serves as a versatile building block for synthesizing various organic compounds. Its structure allows for the introduction of functional groups through oxidation, reduction, and substitution reactions.

2. Reagent in Chemical Reactions

This compound is utilized as a reagent in various chemical reactions due to its ability to participate in nucleophilic substitutions and other transformations, making it valuable for synthetic chemists .

Biological Applications

1. Studies of Amino Acid Metabolism

this compound is employed in research focused on amino acid metabolism and protein synthesis. Its unique properties allow it to mimic natural amino acids while influencing metabolic pathways .

2. Neurotransmitter Modulation

Research indicates that this compound may interact with GABA receptors, suggesting potential applications in modulating neurotransmitter activity. This interaction could lead to therapeutic advancements in treating neurological disorders .

3. Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties, although further research is needed to establish specific efficacy .

Medicinal Applications

1. Drug Development Precursor

The compound is being investigated as a precursor in the synthesis of novel therapeutic agents targeting specific biological pathways. Its structural features may enhance the specificity of drug interactions while minimizing side effects .

2. Synthesis of Peptide Analogues

Due to its conformational constraints, this compound is used in synthesizing peptide analogues that can improve drug efficacy and reduce adverse effects .

Case Studies

1. Neurotransmitter Modulation Study

A study explored the interaction of this compound with GABA receptors. The findings indicated that this compound could influence neuronal excitability, highlighting its potential role in treating conditions like epilepsy and anxiety disorders .

2. Synthesis of Peptide Analogues

Research conducted on synthesizing peptide analogues using this compound demonstrated enhanced specificity in drug interactions compared to traditional amino acids. This advancement suggests a promising avenue for developing targeted therapies .

Mecanismo De Acción

The mechanism of action of Cis-2-Amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid

- (1R,2S)-2-aminocyclopropanecarboxylic acid

- (1R,2S)-2-aminocyclohexane-1-carboxylic acid

Uniqueness

Cis-2-Amino-cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles with biological targets, making it valuable for specialized applications in research and industry .

Actividad Biológica

Cis-2-Amino-cyclohex-3-enecarboxylic acid (also referred to as cis-ACHA) is a conformationally constrained β-amino acid with significant potential in biological and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data tables and case studies.

This compound has the empirical formula C₇H₁₃NO₂ and a molecular weight of approximately 143.18 g/mol. The compound features a cyclohexene ring, which contributes to its unique conformational properties and reactivity in biological systems. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for various applications including drug development and protein interaction studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The methods used for synthesis include:

- Cyclization Reactions : Utilizing specific reagents to facilitate the formation of the cyclohexene structure.

- Characterization Techniques : Employing NMR spectroscopy and IR spectroscopy to confirm the structure and purity of the synthesized compound .

Cis-ACHA exhibits biological activity primarily through its ability to interact with proteins and other biomolecules. The amino group in cis-ACHA can form hydrogen bonds, which may influence various biological pathways and protein functions. These interactions are crucial for understanding its role in drug design and therapeutic applications .

Case Studies

- Protein Interaction Studies : Research has shown that cis-ACHA can bind to specific protein targets due to its conformational constraints. These studies highlight its potential as a building block in peptide synthesis, particularly in creating α/β-peptides that adopt helical conformations .

- Therapeutic Applications : Preliminary studies suggest that cis-ACHA may have therapeutic properties, potentially acting as a precursor in drug synthesis aimed at treating various conditions. Its unique structure allows it to participate in diverse biological reactions, enhancing its utility in medicinal chemistry.

Comparative Analysis with Related Compounds

To understand the uniqueness of cis-ACHA, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-cyclohexane-carboxylic acid | Similar backbone but lacks double bond | More flexible structure |

| 4-Aminocyclohexanecarboxylic acid | Different position of amino group | Potentially different biological activity |

| L-Proline | Naturally occurring cyclic amino acid | Important role in protein structure |

| cis-3-Aminocyclopentane-carboxylic acid | Smaller ring structure | Different steric effects compared to cyclohexene |

This table illustrates how cis-ACHA's conformational constraints may influence its reactivity and biological interactions differently than those of similar compounds.

Propiedades

IUPAC Name |

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXNUOPCFXQTTK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927348 | |

| Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131783-54-5 | |

| Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.